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Compound of Interest

Compound Name:
3-(1-Piperidinylmethyl)-morpholine

2HCl

Cat. No.: B12102014

Get Quote

Executive Summary
3-(1-Piperidinylmethyl)morpholine Dihydrochloride is a bicyclic diamine scaffold featuring a

morpholine ring substituted at the C3 position with a piperidinyl-methyl moiety.[1] This

compound serves as a critical intermediate in the synthesis of CNS-active agents, particularly

ligands for sigma receptors and specific G-protein coupled receptors (GPCRs).[1] Its unique

structural geometry—combining a secondary amine (morpholine) and a tertiary amine

(piperidine) linked by a methylene bridge—offers versatile handles for further functionalization

and salt formation.[2]

Chemical Identity & Structural Analysis[2][3][4][5][6]
Nomenclature and Identifiers[1][2][6]

IUPAC Name: 3-(Piperidin-1-ylmethyl)morpholine dihydrochloride

Common Name: 3-Piperidinomethylmorpholine 2HCl[1]

Molecular Formula: C₁₀H₂₀N₂O[1][2] · 2HCl
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Molecular Weight: 257.20 g/mol (Salt); 184.28 g/mol (Free Base)[1][2]

CAS Number:Not widely listed as a commodity chemical; typically synthesized de novo or

custom manufactured.[2] (Analogous free base structures often fall under generic

morpholine derivative classifications).[2]

Structural Architecture
The molecule consists of two saturated heterocycles connected by a single methylene carbon.

[2]

Core A (Morpholine): Contains a secondary amine at position 4 and an ether oxygen at

position 1.[2] The C3 substitution introduces a chiral center (R or S), making the compound

enantiomeric.[2]

Core B (Piperidine): Attached via its nitrogen atom (N1) to the methylene linker, acting as a

tertiary amine.[2]

Linker: A methylene (-CH₂-) bridge connecting C3 of morpholine to N1 of piperidine.[1]

Stereochemical Note: The C3 position of the morpholine ring is chiral.[2] Unless specified as an

enantiopure grade (e.g., derived from L-Serine), the material is typically supplied as a

racemate.[2]
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Figure 1: Connectivity of 3-(1-Piperidinylmethyl)morpholine showing the C3-Linker-N1 topology.

[1][3]

Physicochemical Properties[2][5][7][8][9][10][11][12]
[13]
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Property Value / Characteristic Note

Physical State
White to off-white crystalline

solid

Hygroscopic due to HCl salt

form.[1]

Melting Point > 200°C (Decomposition)
Typical for diamine

dihydrochlorides.[2]

Solubility
High in Water, Methanol,

DMSO

Insoluble in non-polar solvents

(Hexane, Et₂O).[2]

pKa (Calc.)
pKa₁ ≈ 8.4 (Morpholine

NH)pKa₂ ≈ 10.8 (Piperidine N)

Piperidine nitrogen is more

basic.[2]

Hygroscopicity High
Store under inert atmosphere

(Argon/N₂).[2]

pH (1% aq.) Acidic (~3.0 - 4.[1]0)
Due to hydrolysis of the 2HCl

salt.[2]

Synthetic Pathways[2][7]
The synthesis of 3-substituted morpholines is more challenging than 2-substituted analogs.[1]

The most robust route utilizes Serine (or its derivatives) to establish the chiral center at C3,

followed by cyclization and functionalization.[2]

The "Serine Route" (Stereoselective)
This pathway allows for the production of enantiopure (R) or (S) isomers.[2]

Starting Material: N-Benzyl-Serine Methyl Ester.[1]

Cyclization: Reaction with chloroacetyl chloride followed by base-induced cyclization yields

the Morpholin-3-one intermediate.[1]

Reduction: Reduction of the amide carbonyl (using BH₃·THF or LiAlH₄) yields N-Benzyl-3-

(hydroxymethyl)morpholine.[1]

Activation: Conversion of the hydroxyl group to a leaving group (Mesylate or Chloride).[2]
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Substitution: Nucleophilic attack by Piperidine displaces the leaving group.[2]

Deprotection & Salt Formation: Catalytic hydrogenation (Pd/C, H₂) removes the benzyl

group, followed by treatment with HCl/Dioxane.[2]
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2. HCl/Dioxane

3-(1-Piperidinylmethyl)morpholine 2HCl
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Figure 2: Step-wise synthesis from Serine precursors to the final dihydrochloride salt.
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Alternative Industrial Route (Racemic)
For non-chiral applications, the Epichlorohydrin route is often used:

Reaction of 1,3-dichloropropanol with aminoacetaldehyde acetal derivatives.[2]

Cyclization under acidic conditions to form the morpholine core.[2]

Attachment of the piperidine moiety via reductive amination of a 3-formylmorpholine

intermediate.[2]

Reactivity Profile & Handling
Nucleophilicity & Selectivity
The molecule possesses two nitrogen centers with distinct reactivity:[1][2]

Piperidine Nitrogen (Tertiary): Sterically hindered and already fully alkylated.[2] It acts as a

basic center but is chemically inert to acylation/alkylation under standard conditions.[2]

Morpholine Nitrogen (Secondary): This is the primary reactive site.[2] It readily undergoes:

Acylation: With acid chlorides or anhydrides to form amides.[2]

Alkylation: With alkyl halides (Sɴ2) or aldehydes (Reductive Amination).[2]

Sulfonylation: With sulfonyl chlorides to form sulfonamides.[2]

Stability
Thermal: Stable up to ~150°C in solid form.[2]

Hydrolytic: The morpholine ether linkage is stable to aqueous acid and base.[2]

Oxidation: Susceptible to N-oxidation at the tertiary piperidine nitrogen if treated with

peracids (e.g., mCPBA), forming N-oxides.[1]

Safety & Toxicology (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
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Handling: The 2HCl salt is a fine powder that can be dusty.[2] Use a fume hood.[2]

Incompatibility: Strong oxidizing agents.[2] Reacts violently with acid chlorides if not

neutralized (releases HCl gas).[2]

Storage: Desiccate at 2-8°C. The salt is hygroscopic; moisture absorption leads to

"clumping" and difficulty in stoichiometry calculations.[1][2]

Experimental Protocol: Free Base Liberation
To use the compound in nucleophilic substitutions, the free base must be generated in situ.[2]

Dissolution: Suspend 1.0 eq of 3-(1-Piperidinylmethyl)morpholine 2HCl in dry

Dichloromethane (DCM) or Acetonitrile (MeCN).

Neutralization: Add 2.2 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]

Observation: The suspension will clear as the organic-soluble free base is formed and the

amine hydrochloride salt (DIPEA[2]·HCl) remains in solution or precipitates (depending on

solvent).[2]

Usage: Add the electrophile (e.g., Alkyl Halide) directly to this mixture.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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